![molecular formula C25H15N B14950974 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline typically involves the annulation of precursor compounds such as 9,10-diarylbenzo[h]quinolines or 9,10-di(hetero)arylphenanthrenes. This process includes catalytic C-C bond activation followed by the insertion of internal alkynes . The reaction conditions can vary, but a common approach involves heating the reaction mixture to around 150°C, although lower temperatures may also be used with varying yields .
Industrial Production Methods: the principles of catalytic C-C bond activation and annulation reactions are scalable and could be adapted for larger-scale production .
化学反応の分析
Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .
科学的研究の応用
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline has several scientific research applications:
作用機序
The mechanism of action of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline involves its interaction with molecular targets such as topoisomerase I. This interaction leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in the inhibition of DNA replication and transcription, which can induce cell death in cancer cells . The compound’s ability to trap topoisomerase I-DNA cleavage complexes at different genomic locations suggests its potential for targeted cancer therapy .
類似化合物との比較
Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.
Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .
特性
分子式 |
C25H15N |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H |
InChIキー |
MGXKAIKYUKRVIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


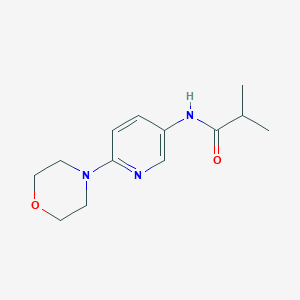
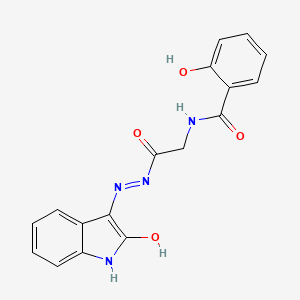
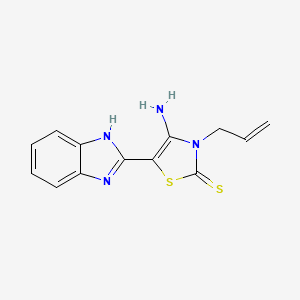
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
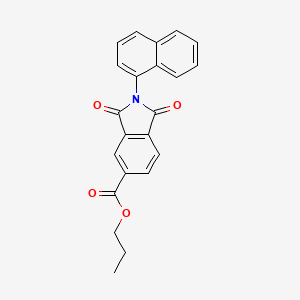
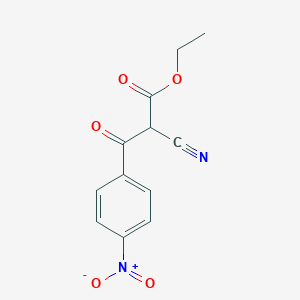
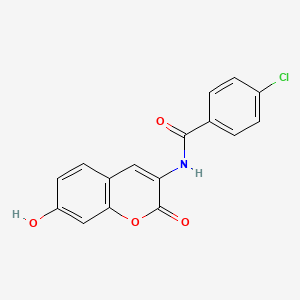
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
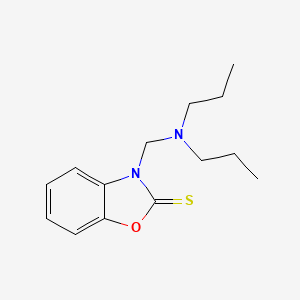
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
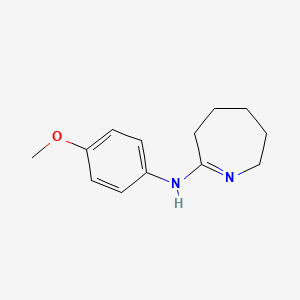
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
